5-{(E)-[(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazono]methyl}-2-methoxyphenyl acetate
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Overview
Description
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE: is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring, a hydrazone linkage, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves a multi-step process:
Formation of Benzisothiazole Ring: The initial step involves the synthesis of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Hydrazone Formation: The benzisothiazole derivative is then reacted with hydrazine hydrate to form the hydrazone linkage. This reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid.
Methoxyphenyl Acetate Addition: The final step involves the esterification of the hydrazone derivative with 2-methoxyphenyl acetic acid. This reaction is typically performed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the benzisothiazole ring can yield various reduced derivatives, which may have different chemical and biological properties.
Substitution: The methoxy group and the acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In industrial applications, 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is used as an intermediate in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazone linkage allows for the formation of reactive intermediates that can further interact with biological macromolecules. The methoxyphenyl acetate moiety enhances the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-HYDROXYPHENYL ACETATE: This compound differs by having a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-ETHOXYPHENYL ACETATE: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 5-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound with wide-ranging applications.
Properties
Molecular Formula |
C17H15N3O5S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
[5-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H15N3O5S/c1-11(21)25-15-9-12(7-8-14(15)24-2)10-18-19-17-13-5-3-4-6-16(13)26(22,23)20-17/h3-10H,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
CQJZDEZUGMSWGG-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
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